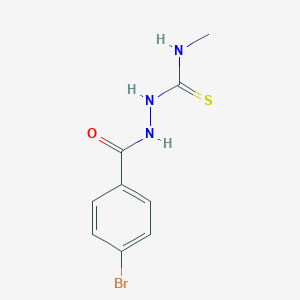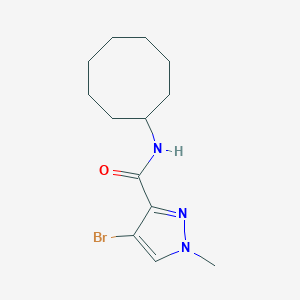
4-benzyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol, commonly known as BCTT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for research in the fields of medicine, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of BCTT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. BCTT has been shown to inhibit the activity of several key enzymes involved in cancer cell metabolism, including lactate dehydrogenase and pyruvate kinase.
Biochemical and Physiological Effects:
BCTT has been shown to exhibit various biochemical and physiological effects. Studies have shown that BCTT can induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting angiogenesis and metastasis. BCTT has also been shown to exhibit anti-inflammatory and antioxidant activity, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BCTT in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using BCTT is its relatively low water solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on BCTT. One area of research is the development of new methods for synthesizing BCTT with improved yields and purity. Another area of research is the development of new drug delivery systems for BCTT, which could improve its bioavailability and efficacy in vivo. Finally, further studies are needed to fully understand the mechanism of action of BCTT and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of BCTT involves the reaction of 4-chloro-1-methyl-1H-pyrazol-3-amine with benzyl isothiocyanate and sodium azide, followed by the cyclization of the resulting intermediate with triethyl orthoformate. This method has been optimized to produce high yields of BCTT with good purity.
Wissenschaftliche Forschungsanwendungen
BCTT has been extensively studied for its potential applications in scientific research. One of the most promising applications of BCTT is in the field of cancer research. Studies have shown that BCTT exhibits potent anti-cancer activity against various cancer cell lines, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
Molekularformel |
C13H12ClN5S |
|---|---|
Molekulargewicht |
305.79 g/mol |
IUPAC-Name |
4-benzyl-3-(4-chloro-1-methylpyrazol-3-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H12ClN5S/c1-18-8-10(14)11(17-18)12-15-16-13(20)19(12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,16,20) |
InChI-Schlüssel |
IMOPJJGEFVPBDV-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C2=NNC(=S)N2CC3=CC=CC=C3)Cl |
Kanonische SMILES |
CN1C=C(C(=N1)C2=NNC(=S)N2CC3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide](/img/structure/B279817.png)


![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279821.png)
![3-Hydroxy-2-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-1,2-dihydroquinazolin-4-one](/img/structure/B279822.png)



![5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B279829.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)benzamide](/img/structure/B279830.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B279832.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B279833.png)

